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Compound of Interest

Compound Name: H-D-Glu(OtBu)-OH

Cat. No.: B555604 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and

mass spectrometry (MS) data for H-D-Glu(OtBu)-OH (D-Glutamic acid γ-tert-butyl ester).

Detailed experimental protocols for acquiring this data are also included to support researchers

in their analytical and synthetic workflows.

Compound Data
H-D-Glu(OtBu)-OH is a derivative of the amino acid D-glutamic acid, where the side-chain

carboxylic acid is protected as a tert-butyl ester. This protection strategy is common in peptide

synthesis.

Property Value Reference

Chemical Name
D-Glutamic acid γ-tert-butyl

ester
[1]

Synonym H-D-Glu(OtBu)-OH [1]

CAS Number 45125-00-6 [1]

Molecular Formula C₉H₁₇NO₄ [1]

Molecular Weight 203.24 g/mol
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NMR Spectroscopy Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural

elucidation of H-D-Glu(OtBu)-OH. Below are the expected chemical shifts for ¹H and ¹³C NMR.

Table 1: Predicted ¹H NMR Data

Assignment Protons
Expected
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Hα (Alpha-H) 1H 3.5 - 3.8

Doublet of

Doublets (dd) or

Triplet (t)

~6-8 Hz

Hβ (Beta-H) 2H 1.9 - 2.2 Multiplet (m) -

Hγ (Gamma-H) 2H 2.3 - 2.6 Triplet (t) ~7-8 Hz

-C(CH₃)₃ 9H 1.4 - 1.5 Singlet (s) -

Note: Chemical shifts are referenced to a standard (e.g., TMS) and can vary based on the

solvent and pH.

Table 2: Predicted ¹³C NMR Data

Assignment Carbon
Expected Chemical Shift
(δ, ppm)

C=O (α-carboxyl) 1C 172 - 176

C=O (γ-ester) 1C 171 - 174

Cα (Alpha-Carbon) 1C 52 - 56

Cβ (Beta-Carbon) 1C 26 - 30

Cγ (Gamma-Carbon) 1C 30 - 34

C(CH₃)₃ (Quaternary) 1C 80 - 83

C(CH₃)₃ (Methyls) 3C 27 - 29
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Note: The precise chemical shifts are dependent on the experimental conditions, particularly

the solvent used.

Mass Spectrometry Data
Mass spectrometry is used to confirm the molecular weight and integrity of the compound.

Electrospray ionization (ESI) is a common technique for this type of molecule.

Table 3: High-Resolution Mass Spectrometry (ESI-MS) Data

Ion Formula Description Calculated m/z

[C₉H₁₇NO₄ + H]⁺ Protonated Molecule ([M+H]⁺) 204.1230

[C₉H₁₇NO₄ + Na]⁺ Sodium Adduct ([M+Na]⁺) 226.1049

[C₅H₈NO₄]⁺
Fragment from loss of C₄H₉

(tert-butyl)
146.0448

[C₅H₁₀NO₂]⁺
Fragment from loss of C₄H₇O₂

(tert-butoxycarbonyl)
116.0706

Note: The fragmentation pattern can provide structural confirmation. The loss of 56 Da (C₄H₈)

is a characteristic fragmentation for tert-butyl esters.

Experimental Protocols
A. NMR Spectroscopy Protocol
This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra.

Sample Preparation:

Weigh 5-10 mg of H-D-Glu(OtBu)-OH.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Deuterium Oxide (D₂O) or DMSO-d₆) in a clean, dry vial.

Vortex the vial gently to ensure complete dissolution.
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Transfer the solution into a 5 mm NMR tube using a pipette.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Shim the magnetic field to achieve optimal homogeneity and resolution.

For ¹H NMR:

Acquire a 1D proton spectrum using a standard pulse program.

Set the spectral width to cover the expected range (e.g., 0-10 ppm).

Apply a solvent suppression technique if a strong residual solvent peak (e.g., HOD) is

present.

For ¹³C NMR:

Acquire a 1D carbon spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

A sufficient number of scans should be acquired to achieve an adequate signal-to-noise

ratio due to the low natural abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectrum to obtain pure absorption lineshapes.

Perform baseline correction.

Calibrate the chemical shift axis using a known reference signal (e.g., TMS at 0.00 ppm or

the residual solvent peak).
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Integrate the peaks in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.

B. Liquid Chromatography-Mass Spectrometry (LC-MS)
Protocol
This protocol is designed for the analysis of H-D-Glu(OtBu)-OH using LC-MS with ESI.

Sample and Mobile Phase Preparation:

Prepare a stock solution of H-D-Glu(OtBu)-OH at 1 mg/mL in a suitable solvent (e.g.,

50:50 acetonitrile:water).

Perform a serial dilution to a working concentration of 1-10 µg/mL using the initial mobile

phase composition.

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Liquid Chromatography (LC) Conditions:

Column: A Hydrophilic Interaction Chromatography (HILIC) column is recommended for

retaining this polar analyte. Alternatively, a C18 reversed-phase column can be used.

Gradient:

0-2 min: 5% B

2-15 min: Ramp linearly from 5% to 95% B

15-18 min: Hold at 95% B

18-20 min: Return to 5% B and equilibrate

Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.
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Column Temperature: 30 °C.

Mass Spectrometry (MS) Conditions:

Ionization Source: Electrospray Ionization (ESI).

Polarity: Positive ion mode.

Scan Mode: Full scan.

Mass Range: m/z 100-500.

Capillary Voltage: 3.5 kV.

Gas Flow (Nitrogen): Set according to instrument manufacturer's recommendations.

Source/Vaporizer Temperature: 300-350 °C.

Data Analysis:

Extract the ion chromatogram for the expected m/z of the protonated molecule ([M+H]⁺,

m/z 204.12).

Analyze the corresponding mass spectrum to confirm the molecular ion and identify any

characteristic fragment ions.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the characterization of H-D-
Glu(OtBu)-OH using NMR and LC-MS.
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Caption: Workflow for the spectroscopic characterization of H-D-Glu(OtBu)-OH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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